molecular formula C10H12N4O3 B8583004 Uracil, 1,3-diallyl-6-amino-5-nitroso-

Uracil, 1,3-diallyl-6-amino-5-nitroso-

Cat. No. B8583004
M. Wt: 236.23 g/mol
InChI Key: HSAZTSOJSHRTLL-UHFFFAOYSA-N
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Patent
US05734052

Procedure details

The 1,3-diallyl-5-nitroso-6-aminouracil (4.5 g) was suspended in 150 ml of ethyl acetate and treated with 23.6 g of sodium dithionite in 64 ml of water. After 1 hour, the layers were separated and the aqueous phase was extracted with ethyl acetate (4×100 ml). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated and the residue was purified by flash chromatography (10% methanol in chloroform) to yield 4.41 g of 1,3-diallyl-5,6-diaminouracil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:11]([NH2:12])=[C:10]([N:13]=O)[C:8](=[O:9])[N:7]([CH2:15][CH:16]=[CH2:17])[C:5]1=[O:6])[CH:2]=[CH2:3].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.O>[CH2:1]([N:4]1[C:11]([NH2:12])=[C:10]([NH2:13])[C:8](=[O:9])[N:7]([CH2:15][CH:16]=[CH2:17])[C:5]1=[O:6])[CH:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C=C)N1C(=O)N(C(=O)C(=C1N)N=O)CC=C
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
64 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (10% methanol in chloroform)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)N1C(=O)N(C(=O)C(=C1N)N)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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